3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 15941-53-4
VCID: VC3100962
InChI: InChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14)
SMILES: CC1CC(=O)CC(C1C(=O)O)C(=O)O
Molecular Formula: C9H12O5
Molecular Weight: 200.19 g/mol

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid

CAS No.: 15941-53-4

Cat. No.: VC3100962

Molecular Formula: C9H12O5

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid - 15941-53-4

Specification

CAS No. 15941-53-4
Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
IUPAC Name 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid
Standard InChI InChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14)
Standard InChI Key FTECSEOMYYNPLN-UHFFFAOYSA-N
SMILES CC1CC(=O)CC(C1C(=O)O)C(=O)O
Canonical SMILES CC1CC(=O)CC(C1C(=O)O)C(=O)O

Introduction

Physical and Chemical Properties

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid is characterized by the following physical and chemical properties:

PropertyValue
CAS Number15941-53-4
Molecular FormulaC₉H₁₂O₅
Molecular Weight200.19 g/mol
Physical FormPowder
Standard InChIInChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14)
Standard InChIKeyFTECSEOMYYNPLN-UHFFFAOYSA-N
SMILESCC1CC(=O)CC(C1C(=O)O)C(=O)O

The compound features two carboxyl groups (-COOH) at positions 1 and 2 on the cyclohexane ring, a methyl group at position 3, and a ketone (oxo) group at position 5. This arrangement of functional groups contributes to its unique chemical properties and reactivity profile .

Structural Characteristics

The structural features of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid significantly influence its chemical behavior and potential applications:

Functional Groups

The compound contains three key functional groups:

  • Two carboxylic acid groups (-COOH) positioned at 1,2-configuration on the cyclohexane ring

  • A ketone group (C=O) at position 5

  • A methyl substituent (-CH₃) at position 3

This combination of functional groups creates a molecule with both acidic properties (from the carboxylic acid groups) and electrophilic characteristics (from the ketone group).

Stereochemistry

The stereochemistry of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid presents interesting features due to the presence of multiple stereogenic centers. The 1,2-dicarboxyl configuration can exist in both cis and trans arrangements, although specific information about the preferred stereochemistry of this particular compound is limited in the available literature .

Test CultureMIC (μg/mL) for Related Compound
P. aeruginosa62.5
A. baumannii125
E. coli250
K. pneumoniae500

While this data is for a related compound (dimethyl-5-acetyl-1,3-dicyano-4-hydroxy-4-methyl-2,6-diphenylcyclohexane-1,3-dicarboxylate), it suggests potential antimicrobial applications for functionalized cyclohexane derivatives like 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid .

Comparison with Similar Compounds

Understanding 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid in the context of related compounds helps highlight its unique properties:

Comparison with Other Cyclohexane Derivatives

CompoundMolecular FormulaKey Structural Differences
3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acidC₉H₁₂O₅Two carboxyl groups at 1,2-positions; ketone at position 5; methyl at position 3
Dimethyl 5-oxocyclohexane-1,3-dicarboxylateC₁₀H₁₄O₅Esterified carboxyl groups; different positioning (1,3 vs. 1,2)
3-Methyl-2-oxocyclohexane-1-carboxylic acidC₈H₁₂O₃Single carboxyl group; ketone at position 2
cis-4-cyclohexene-1,2-dicarboxylic acidC₈H₁₀O₄Contains a double bond; lacks methyl and ketone groups

These structural differences affect properties such as solubility, acidity, reactivity, and potential applications .

Future Research Directions

Several promising avenues for future research on 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid include:

Synthesis Optimization

Development of efficient and scalable synthetic routes would enhance accessibility of this compound for research and applications. Potential approaches include:

  • Green chemistry methods with reduced environmental impact

  • Catalyst-assisted transformations for improved yield and selectivity

  • One-pot synthesis strategies for process efficiency

Biological Activity Exploration

Systematic investigation of biological activities could reveal valuable applications:

  • Comprehensive antimicrobial screening, particularly against resistant strains

  • Evaluation of potential anti-inflammatory or antioxidant properties

  • Assessment of enzyme inhibition capabilities

Materials Development

The compound's functional groups offer opportunities for materials science applications:

  • Polymerization and copolymerization studies

  • Development of functional coatings or films

  • Creation of specialized polymers with controlled degradability

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